![molecular formula C15H12F3NOS B2978890 2-(甲硫基)-N-[4-(三氟甲基)苯基]苯甲酰胺 CAS No. 794574-47-3](/img/structure/B2978890.png)

2-(甲硫基)-N-[4-(三氟甲基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

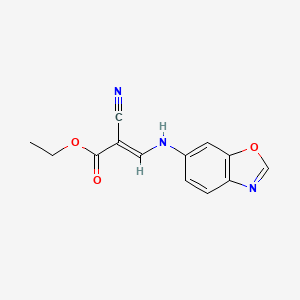

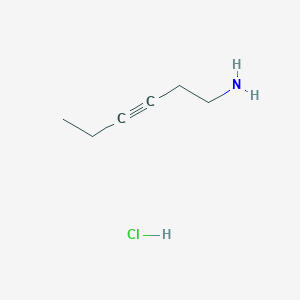

The compound “2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical compounds . The trifluoromethyl group (-CF3) and the methylsulfanyl group (-SCH3) are both known to significantly alter the physical and chemical properties of compounds .

Molecular Structure Analysis

The trifluoromethyl group is a strong electron-withdrawing group, which means it can significantly affect the electronic properties of the molecule . The methylsulfanyl group is a moderate electron-donating group, which can also influence the molecule’s properties .Chemical Reactions Analysis

The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation . The methylsulfanyl group can also participate in various reactions, including oxidation to a sulfonyl group .Physical And Chemical Properties Analysis

The presence of a trifluoromethyl group can increase the compound’s lipophilicity, which can enhance its ability to cross biological membranes . The methylsulfanyl group can also influence the compound’s properties, although the exact effects would depend on the rest of the molecule .科学研究应用

合成和化学反应

顺序加成反应: 该化合物已在涉及由苄基硫烷生成的硫烷基甲基锂的顺序加成反应中得到研究。这些反应在格氏试剂的加入后生成 2-苯基-2-硫烷基叔胺,展示了该化合物在以中等至良好的产率和非对映选择性促进碳碳键形成中的作用,特别是与炔基格氏试剂一起 (Murai & Mutoh, 2016)。

晶体结构分析: 与查询化合物相关的衍生物的研究涉及晶体结构和赫希菲尔德表面分析,以了解分子结构和分子间相互作用,从而深入了解此类化合物的稳定性和反应性 (Etsè, Zaragoza, & Pirotte, 2019)。

一步合成方法: 研究包括开发用于生产硫烷基-亚磺酰基 (或磺酰基)-1H-吲哚的高效一步合成方法,突出了该化合物在复杂杂环化合物的简化合成途径中的效用 (Kobayashi, Kobayashi, & Ezaki, 2013)。

新型应用和材料

杀虫剂开发: 一类新型杀虫剂氟苯二酰胺展示了一种独特的化学结构,其中包括七氟异丙基,对鳞翅目害虫表现出极强的活性。这项研究说明了具有类似化学基序的化合物被开发为杀虫剂的潜力 (Tohnishi et al., 2005)。

分子相互作用研究: 标题化合物和其他化合物已被分析其分子间相互作用,例如氢键,有助于了解其在分子设计和药物开发中的潜在应用 (Khan et al., 2012)。

代谢和酶学研究

代谢和酶促相互作用: 对相关化合物的研究探讨了它们的代谢以及与细胞色素 P450 等酶的相互作用,揭示了这些化合物如何在生物系统中被处理的见解,这对于治疗剂的开发至关重要 (Hvenegaard et al., 2012)。

作用机制

Target of Action

Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethyl phenyl sulfone can form electron donor–acceptor (eda) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation .

Biochemical Pathways

The trifluoromethylation of carbon-centered radical intermediates is a known biochemical pathway .

Result of Action

The trifluoromethylation of carbon-centered radical intermediates is a known molecular effect .

未来方向

属性

IUPAC Name |

2-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NOS/c1-21-13-5-3-2-4-12(13)14(20)19-11-8-6-10(7-9-11)15(16,17)18/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFBKDJCYAXSCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2978807.png)

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)

![2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2978811.png)

![1-[4-[3-(Hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2978815.png)

![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2978817.png)

![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978820.png)

![methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978821.png)